molecular formula C24H27N5O3S B2882273 N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115867-08-7

N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2882273
CAS No.: 1115867-08-7
M. Wt: 465.57
InChI Key: JBUOSSSVILWYJK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a piperazine ring and a sulfanyl acetamide group. Key structural elements include:

  • Pyrazine ring: A nitrogen-containing heterocycle that may influence electronic properties and solubility.
  • 2-Methoxyphenylpiperazine moiety: A common pharmacophore in central nervous system (CNS)-targeting agents, suggesting possible dopamine or serotonin receptor affinity .
  • Sulfanyl bridge: Enhances conformational flexibility and may modulate metabolic stability .

While direct biological data for this compound are unavailable, its structural analogs exhibit diverse pharmacological activities, including antipsychotic, anticancer, and antimicrobial effects.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-19-7-5-6-18(16-19)27-22(30)17-33-24-23(25-10-11-26-24)29-14-12-28(13-15-29)20-8-3-4-9-21(20)32-2/h3-11,16H,12-15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOSSSVILWYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Diazepane Moiety: This step involves the reaction of the pyrimidine intermediate with a diazepane derivative, often through nucleophilic substitution or addition reactions.

    Acetylation: The final step involves the acetylation of the diazepane moiety with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and diazepane derivatives.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepane moiety may facilitate binding to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares core features with several derivatives reported in the literature. Below is a comparative analysis:

Key Findings from Comparative Analysis

Piperazine Modifications
  • Methoxy vs. Halogen Substituents : The target compound’s 2-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like 9a and 7o. Methoxy groups enhance lipophilicity and may reduce metabolic oxidation compared to halogens .
  • Carbonyl vs. Direct Attachment : Unlike 9a and 10, which feature benzoyl or pyridinylcarbonyl groups on piperazine, the target compound directly links the piperazine to the pyrazine ring. This may alter receptor binding kinetics due to reduced steric hindrance .
Heterocycle Core
  • Pyrazine vs. However, this may reduce blood-brain barrier penetration relative to more lipophilic analogs like 7o .
Sulfanyl Acetamide Linkage
  • The sulfanyl group in the target compound is structurally analogous to derivatives in and , which utilize similar bridges for conformational flexibility. However, substitution at the pyrazine 3-position (vs. triazole or thiadiazole in other compounds) may influence steric interactions with biological targets .

Implied Pharmacological Profiles

  • Anticancer Potential: Sulfanyl acetamide derivatives in and exhibit cytotoxic activity, implying possible utility for the target compound in oncology .

Biological Activity

N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O3SC_{24}H_{27}N_{5}O_{3}S with a molecular weight of 465.57 g/mol. The compound features a methoxyphenyl group, a piperazine ring, and a pyrazine ring interconnected by a sulfanyl acetamide linkage. This unique structure suggests potential interactions with various biological targets, which may lead to therapeutic effects in different disease models.

Preliminary studies indicate that this compound may interact with specific molecular targets such as receptors and enzymes through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, potentially influencing various biological pathways.

Interaction Profiles

The interaction profiles suggest that this compound may exhibit selective binding to certain receptors or enzymes. This selectivity is crucial for its potential therapeutic applications, particularly in pharmacology.

Pharmacological Potential

  • Anticancer Activity : Similar compounds have demonstrated anticancer properties, and it is hypothesized that this compound may share this activity due to its structural similarities with known anticancer agents.
  • Neuroprotective Effects : Derivatives of piperazine have been shown to inhibit human acetylcholinesterase, suggesting potential neuroprotective effects. The compound's structure may allow it to interact with the peripheral anionic site and catalytic sites of the enzyme, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Compounds containing piperazine and pyrazine moieties have been explored for their antimicrobial activities. The unique structure of this compound may confer similar properties, warranting further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Varadaraju et al. (2013)Explored piperazine derivatives as acetylcholinesterase inhibitors; suggested possible neuroprotective roles for similar structures .
MDPI Review (2021)Discussed various synthetic routes for quinoxaline derivatives, highlighting their biological activities including antiviral and anticancer properties .
ChemDiv ScreeningIncluded N-(3-methoxyphenyl)-2-{...} in anticancer libraries, indicating ongoing research into its therapeutic potential .

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